

# 5-Bromo-2-methylbenzonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-Bromo-2-methylbenzonitrile

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## An In-depth Technical Guide to 5-Bromo-2-methylbenzonitrile

This guide provides a comprehensive overview of **5-bromo-2-methylbenzonitrile**, a key aromatic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated intermediates. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications.

### Chemical Identity and Structure

**5-Bromo-2-methylbenzonitrile** is an organic compound featuring a benzene ring substituted with a bromo group, a methyl group, and a nitrile functional group. The substitution pattern places the methyl group at position 2, ortho to the nitrile, and the bromo group at position 5, para to the methyl group.

IUPAC Name: **5-bromo-2-methylbenzonitrile**<sup>[1]</sup>

Synonyms: 4-Bromo-2-cyanotoluene<sup>[2]</sup><sup>[3]</sup>

The chemical structure is depicted in the following diagram:

Caption: Chemical structure of **5-Bromo-2-methylbenzonitrile**.

## Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-2-methylbenzonitrile** are summarized below. This data is crucial for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN	[1][4]
Molecular Weight	196.04 g/mol	[1][4]
CAS Number	156001-51-3	[1][4]
Appearance	White to orange to green powder or crystal	[4][5]
Melting Point	47-51 °C	[4][5]
Boiling Point	251 °C	[5]
Flash Point	> 110 °C (> 230 °F) - closed cup	[4]
Density	1.51 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
SMILES	<chem>Cc1ccc(Br)cc1C#N</chem>	[4]
InChIKey	WNVUTFDOGUGEIS-UHFFFAOYSA-N	[1][4]

## Spectroscopic Characterization

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.72 (s, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.19 (d, J = 8.0 Hz, 1H), 2.51 (s, 3H).[5] The spectrum shows a singlet for the aromatic proton between the bromo and cyano groups, two doublets for the other two aromatic protons, and a singlet for the methyl group protons.
- <sup>13</sup>C NMR: While specific experimental data is not readily available, the predicted spectrum would show eight distinct carbon signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons (four substituted and two unsubstituted).

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch around  $2220\text{--}2240\text{ cm}^{-1}$ . Other significant peaks would include C-H stretching for the aromatic and methyl groups ( $\sim 2850\text{--}3100\text{ cm}^{-1}$ ) and C-Br stretching in the fingerprint region.
- **Mass Spectrometry:** The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at  $m/z$  values corresponding to the molecular ions with the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively.

## Synthesis and Experimental Protocol

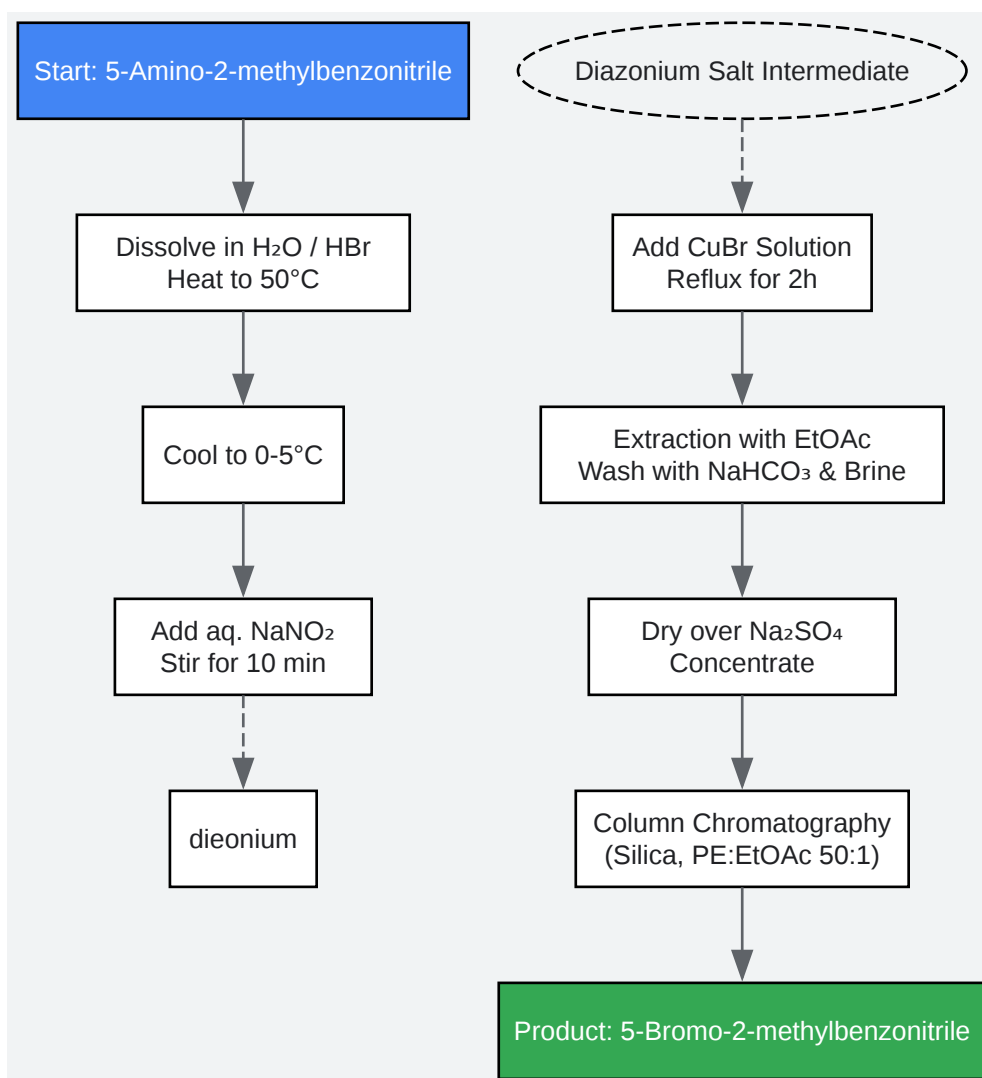
**5-Bromo-2-methylbenzonitrile** is commonly synthesized from 2-methyl-5-aminobenzonitrile via a Sandmeyer reaction. This procedure involves the diazotization of the primary amine followed by displacement with a bromide salt, typically copper(I) bromide.

### Detailed Experimental Protocol: Synthesis from 2-methyl-5-aminobenzonitrile[6]

- **Reagent Preparation:** In a suitable flask, dissolve 2.0 g (15.1 mmol) of 5-amino-2-methylbenzonitrile in a mixture of 13.5 mL of water and 14.4 mL of 74% hydrobromic acid (HBr).
- **Initial Heating:** Heat the mixture to  $50\text{ }^{\circ}\text{C}$  and maintain this temperature for 20 minutes.
- **Diazotization:** Cool the mixture to  $0\text{--}5\text{ }^{\circ}\text{C}$  using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ , 1.2 g, 17.4 mmol). Stir the reaction mixture at  $0\text{--}5\text{ }^{\circ}\text{C}$  for 10 minutes.
- **Sandmeyer Reaction:** Prepare a solution of copper(I) bromide (CuBr, 6.5 g, 45.1 mmol) in 36 mL of water and 7.2 mL of HBr. Warm the diazotized mixture to  $40\text{ }^{\circ}\text{C}$  and then add the CuBr solution.
- **Reflux:** Heat the resulting mixture to reflux and maintain for 2 hours.
- **Work-up and Extraction:** After cooling to room temperature, extract the mixture with ethyl acetate (EtOAc). Wash the combined organic layers sequentially with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (50:1) eluent system to yield **5-bromo-2-methylbenzonitrile** as a white solid (typical yield: ~77%).

The workflow for this synthesis is illustrated below.



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Caption: Experimental workflow for the synthesis of **5-Bromo-2-methylbenzonitrile**.

## Applications in Research and Drug Development

**5-Bromo-2-methylbenzonitrile** serves as a versatile intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the nitrile, the bromo group, and the methyl group—allows for a wide range of subsequent chemical transformations.

- **Cross-Coupling Reactions:** The aryl bromide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry.
- **Nitrile Group Transformations:** The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
- **Building Block for Bioactive Molecules:** While specific drug candidates directly incorporating this fragment are not widely reported, structurally related compounds are crucial in pharmaceuticals. For instance, the analogous 5-bromo-2-fluorobenzonitrile is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout.[2] Similarly, 5-bromo-2-hydroxybenzonitrile is a precursor for potential antiretroviral, anticancer, and osteoporosis treatments.[6] This highlights the potential of the 5-bromo-benzonitrile scaffold as a core structure in the development of new therapeutic agents. By analogy, **5-bromo-2-methylbenzonitrile** is a valuable starting material for creating libraries of novel compounds for biological screening.

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